molecular formula C10H12ClN3O3S B1471080 (3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1573547-68-8

(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No. B1471080
CAS RN: 1573547-68-8
M. Wt: 289.74 g/mol
InChI Key: OUVFMAQNQJWMPT-UHFFFAOYSA-N
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Description

(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Enzyme Inhibition Studies

This compound has been utilized in the preparation of inhibitors for the enzyme dihydrofolate reductase . Dihydrofolate reductase plays a crucial role in the DNA synthesis and replication process, making it a target for anticancer and antibacterial drugs. The ability to create sulfone analogues of previously reported sulfides can lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Chemical Synthesis and Modification

The compound serves as an intermediate in chemical synthesis, particularly in the transformation of nitrosulfone to amine derivatives . This process involves reduction reactions that are fundamental in organic chemistry, contributing to the synthesis of a wide range of chemical entities. Such transformations are essential for creating new molecules with potential applications in pharmaceuticals and materials science.

Analytical Chemistry

In analytical chemistry, the compound’s derivatives can be used as standards or reagents in various spectroscopic methods, including NMR and IR spectroscopy . These techniques are vital for the structural elucidation of organic compounds, quality control, and quantitative analysis in research and industry settings.

Bioorthogonal Chemistry

The related field of bioorthogonal chemistry, which involves reactions that can occur inside living systems without interfering with native biochemical processes, may find use for similar compounds. For instance, methyl tetrazine derivatives are used for bioorthogonal labeling via Diels–Alder cycloaddition reactions . This application is crucial for studying biological processes in real-time, including tracking the distribution of drugs within cells.

properties

IUPAC Name

[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S.ClH/c11-6-10-12-9(13-16-10)7-17(14,15)8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVFMAQNQJWMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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